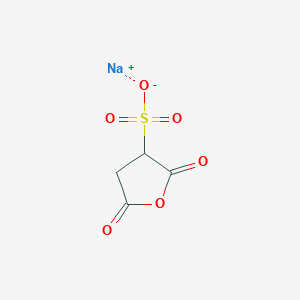

Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,5-dioxooxolane-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAUZTNCXLPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400503 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73464-18-3 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" chemical properties

An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 73464-18-3), a succinic acid derivative also known as Sulfosuccinic Acid Anhydride Sodium Salt.[1] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's chemical properties, a proposed synthesis pathway, analytical characterization techniques, and its functional applications as part of the broader sulfosuccinate surfactant class. The guide synthesizes theoretical principles with practical considerations for laboratory handling and use.

Introduction

This compound, is a specialized chemical entity belonging to the family of sulfosuccinates.[1] Structurally, it combines a saturated five-membered lactone ring (tetrahydro-2,5-dioxofuran, or succinic anhydride) with a strategically positioned sulfonate group, conferring unique physicochemical properties. The presence of the polar sulfonate group and the reactive anhydride ring within a compact structure suggests its utility as a versatile chemical intermediate or a functional surfactant.

The broader class of sulfosuccinates, derived from maleic anhydride, are renowned as mild anionic surfactants with excellent foaming, wetting, and emulsifying properties.[2] They find extensive use in personal care products, emulsion polymerization, and agricultural formulations.[2][3][4] This guide will delve into the specific characteristics of the title compound, providing a foundational understanding for its evaluation in novel applications.

Chemical Identity and Physicochemical Properties

The fundamental identity of the compound is established by its chemical formula, molecular weight, and internationally recognized identifiers. While extensive experimental data on its physical properties is not widely published, known information is summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | - |

| IUPAC Name | Sodium 2,5-dioxotetrahydrofuran-3-sulfonate | [5] |

| Synonym(s) | Sulfosuccinic Acid Anhydride Sodium Salt | [1] |

| CAS Number | 73464-18-3 | [1][6] |

| Molecular Formula | C₄H₃NaO₆S | [1] |

| Molecular Weight | 202.12 g/mol |[1][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to Off-White Solid | [6] |

| Solubility | Data not available. Expected to be soluble in water due to the sodium sulfonate group. | - |

| Melting Point | Data not available | [7] |

| Boiling Point | Data not available | [7] |

| Stability | The anhydride ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Stable under inert atmosphere.[6] | - |

Proposed Synthesis and Purification

Proposed Synthesis Pathway

The proposed pathway begins with the electrophilic addition of a sulfonating agent, such as sulfur trioxide (SO₃), across the double bond of maleic anhydride. This reaction is analogous to the sulfonation of other activated alkenes. The resulting sulfonated maleic anhydride intermediate possesses the core structure, which is then reduced to the saturated "tetrahydro" form. Catalytic hydrogenation is a standard method for such reductions. Finally, neutralization with a sodium base yields the target sodium salt.

Caption: Proposed multi-step synthesis of the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is hypothetical and serves as a starting point for methods development. It should be performed by trained chemists with appropriate safety precautions.

-

Sulfonation of Maleic Anhydride:

-

In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a drying tube, dissolve maleic anhydride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfur trioxide (SO₃, 1.0-1.1 eq), complexed with a suitable agent like dioxane to moderate reactivity, to the stirred solution.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the C=C stretch).

-

The resulting sulfonated maleic anhydride intermediate may precipitate and can be isolated by filtration.

-

-

Reduction to the Tetrahydro Form:

-

Suspend the isolated sulfonated intermediate in a solvent suitable for hydrogenation (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂, typically 1-3 atm) and stir vigorously.

-

Monitor the reaction by observing hydrogen uptake or by ¹H NMR analysis of aliquots.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Neutralization and Isolation:

-

Concentrate the filtrate under reduced pressure to obtain the crude acid product.

-

Dissolve the crude acid in a minimal amount of water or ethanol.

-

Carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach a final value of ~7.

-

The final sodium salt can be isolated by removing the solvent via lyophilization or by precipitation from a suitable anti-solvent (e.g., acetone, isopropanol).

-

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its spectroscopic features.

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Predicted Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: As a saturated cyclic anhydride, the compound is expected to show two characteristic carbonyl (C=O) stretching bands. The symmetric stretch should appear around 1800–1775 cm⁻¹, while the asymmetric stretch should be at a higher frequency, around 1870–1845 cm⁻¹.[10] For cyclic anhydrides, the lower frequency band is typically the most intense.[10] Additionally, strong absorbances corresponding to the sulfonate group (S=O) are expected around 1350 cm⁻¹ and 1175 cm⁻¹. Aliphatic C-H stretching from the saturated ring should be observed between 3000-2840 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to the chiral center at C3. The three protons on the tetrahydrofuran ring (one on C3, two on C4) would likely appear as a set of coupled multiplets in the aliphatic region (approx. 2.5-4.5 ppm). The exact chemical shifts and coupling constants would require spectral simulation or empirical determination.

-

¹³C NMR: The spectrum should show four distinct carbon signals. Two signals in the carbonyl region (~170-180 ppm) for C2 and C5, and two signals in the aliphatic region for the sulfonate-bearing methine (C3) and the methylene (C4) carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be the ideal technique. The expected parent ion would be the anionic form of the molecule [M-Na]⁻ at an m/z of 178.96, corresponding to the formula [C₄H₃O₆S]⁻.

Applications and Functional Properties

While specific applications for this exact molecule are not widely documented, its classification as a sulfosuccinate derivative allows for extrapolation of its likely functions.[1][12] The primary role of sulfosuccinates is as anionic surfactants.[2]

Surfactant and Emulsifier

The molecule possesses a distinct amphiphilic character: a polar, hydrophilic head (the sodium sulfonate group) and a more compact, moderately lipophilic body (the succinic anhydride ring). This structure enables it to reduce surface and interfacial tension in aqueous systems.

-

Personal Care: As a class, sulfosuccinates are valued for their mildness, making them suitable for shampoos, body washes, and facial cleansers.[2]

-

Emulsion Polymerization: They can act as stabilizers for latex particles, preventing agglomeration during the polymerization process.[4]

-

Industrial & Agricultural Formulations: Their wetting and dispersing properties are useful in paints, coatings, and pesticide formulations to ensure even distribution of components.[4][12]

Caption: Diagram of surfactant molecules stabilizing an oil droplet in water.

Chemical Intermediate

The presence of a reactive anhydride ring opens possibilities for its use as a chemical intermediate. The anhydride can be readily opened by nucleophiles such as alcohols or amines to form ester or amide derivatives, respectively, tethering a sulfonate group onto other molecules.

Safety, Handling, and Storage

A Safety Data Sheet (SDS) for this compound is available but contains limited information, with most hazard classifications listed as "no data available".[7] Therefore, in the absence of comprehensive toxicological data, the compound should be handled with the standard precautions applied to all new or uncharacterized laboratory chemicals.

General Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[13]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spills: In case of a spill, collect the solid material mechanically, avoiding dust generation, and place it in a suitable container for disposal.

Storage

Proper storage is essential to maintain the integrity of the compound, particularly to prevent hydrolysis of the anhydride ring.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Temperature | 2-8°C (Refrigerator) | [6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |

| Container | Tightly closed container |

| Incompatibilities | Keep away from water, strong bases, and metals.[14] | - |

Commercial Availability

This compound is available from several chemical suppliers as a research-grade chemical.[5][6][15] It is typically sold as a solid with purities often listed at 98% or higher.[5] Prospective users should obtain a lot-specific Certificate of Analysis for detailed purity information.

References

-

PCC Group. (n.d.). Sulfosuccinates. PCC Group Product Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium sulfosuccinate esters. Wikipedia. Retrieved from [Link]

-

Deepika, & Tyagi, V. K. (2006). Sulfosuccinates as Mild Surfactants. Journal of Oleo Science, 55(9), 429–439. Retrieved from [Link]

-

Lamberti Group. (n.d.). Sulfosuccinates. Lamberti Group. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]

- Rausch, D. A. (1971). U.S. Patent No. 3,624,048. U.S. Patent and Trademark Office.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Scribd. Retrieved from [Link]

- Lamberti, V., & Geller, H. H. (1977). U.S. Patent No. 4,039,562. U.S. Patent and Trademark Office.

-

PrepChem.com. (n.d.). Synthesis of sulfosuccinic acid. PrepChem.com. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Covestro Solution Center. Retrieved from [Link]

-

CATO Research Chemical Inc. (2025). Safety Data Sheets. CATOChem.com. Retrieved from [Link]

-

The Features of IR Spectrum. (n.d.). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]

- 4. Sulfosuccinates | Lamberti Group [lamberti.com]

- 5. 73464-18-3 | 2,5-Dioxotetrahydrofuran-3-sulfonic acid, sodium salt - AiFChem [aifchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US3624048A - Poly(maleic acid) sulfonates and their production - Google Patents [patents.google.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Production Methods and Uses of Sulfosuccinic Acid - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

An In-Depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS No. 73464-18-3). This compound, a sulfonated derivative of succinic anhydride, holds significant potential in various scientific and industrial applications, including as a specialty chemical in drug development and as a titrant in Karl Fischer titrations.[1] This document details a plausible synthetic pathway, outlines rigorous characterization methodologies, and offers insights into the chemical principles governing its formation and analysis. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this functionalized cyclic anhydride.

Introduction

This compound, also known as sulfosuccinic acid anhydride sodium salt, is a white to off-white solid with the molecular formula C₄H₃NaO₆S and a molecular weight of approximately 202.12 g/mol .[2] Its structure, featuring a reactive anhydride ring and a hydrophilic sulfonate group, imparts unique chemical properties that make it a molecule of interest for further functionalization and application. This guide will first elaborate on a proposed, scientifically grounded synthesis route, followed by a detailed discussion of the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound

Proposed Synthetic Pathway: Direct Sulfonation of Succinic Anhydride

The most direct conceptual approach involves the introduction of a sulfonic acid group at the α-position of the succinic anhydride ring. This can be achieved through a reaction with a suitable sulfonating agent. One such method involves the reaction of succinic anhydride with sulfur trioxide, followed by neutralization with a sodium base. A related method involves the reaction of succinic acid with a sulfonating agent, which can then be cyclized to the anhydride.[2]

DOT Script for Synthesis Pathway

Sources

An In-Depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS 73464-18-3)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

As a Senior Application Scientist, it is imperative to begin this guide with a crucial observation: while Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt is commercially available for research purposes, it exists in a space of limited public scientific literature. This guide is structured to provide a comprehensive overview based on available supplier data, a detailed analysis of its chemical structure, and contextualization through structurally related compounds. We will delve into its established properties, infer its potential reactivity and applications, and provide actionable protocols for its characterization—equipping researchers with the tools to explore its untapped potential.

Section 1: Chemical Identity and Core Properties

This compound, also known by the synonym Sulfosuccinic Acid Anhydride Sodium Salt, is a derivative of succinic acid.[1] It is supplied as a white to off-white solid for research use only.[1][2]

Molecular and Physicochemical Profile

A clear understanding of the compound's fundamental properties is the bedrock of any experimental design. The following table summarizes its key chemical identifiers and physical characteristics as reported by chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 73464-18-3 | [1][2][3] |

| Molecular Formula | C₄H₃NaO₆S | [2] |

| Molecular Weight | 202.12 g/mol | [2] |

| Form | Solid | [2] |

| Color | White to Off-White | [2] |

| Melting Point | >250°C | [2] |

| Solubility | DMSO, Water | [2] |

| Storage | Refrigerator, Under Inert Atmosphere | [2] |

Structural Deconstruction

The chemical name itself provides a blueprint for its structure and, by extension, its reactivity. Let's deconstruct the name to understand the functional components:

-

Tetrahydrofuran: A five-membered saturated heterocyclic ring containing one oxygen atom. This forms the core scaffold.

-

2,5-dioxo: Indicates the presence of two ketone (or carbonyl) groups at positions 2 and 5. This feature is characteristic of an anhydride, specifically succinic anhydride in this saturated ring system.

-

3-sulfonic Acid, Sodium Salt: A sulfonic acid group (-SO₃H) is attached at the 3rd position of the furan ring. The "sodium salt" indicates that the acidic proton has been replaced by a sodium ion (-SO₃⁻Na⁺).

This arrangement yields a molecule with two key reactive sites: a highly reactive anhydride group and a strongly acidic, water-soluble sulfonate group.

Caption: Inferred structure of this compound.

Section 2: Synthesis and Reactivity Insights

While specific synthesis routes for this exact molecule are not detailed in peer-reviewed literature, its structure as a sulfonated succinic anhydride derivative allows us to infer a logical synthetic pathway. It is likely synthesized via the sulfonation of maleic anhydride, followed by reduction and salt formation. The free acid, 3-Furansulfonic acid, tetrahydro-2,5-dioxo-, is a known compound (CAS 68213-74-1).[4]

Predicted Reactivity

The molecule's dual functionality dictates its chemical behavior:

-

Anhydride Reactivity: The succinic anhydride moiety is susceptible to nucleophilic attack. It will readily react with alcohols, amines, and other nucleophiles to open the ring and form ester or amide derivatives, respectively. This is a common strategy for covalently modifying proteins or other biomolecules.

-

Sulfonate Group: The sodium sulfonate group imparts high water solubility.[2] It is a strong acid salt and will remain ionized over a wide pH range. This property is crucial for applications in aqueous biological systems, preventing aggregation and improving bioavailability.

Section 3: Potential Applications in Research and Development

Based on its structure, this compound is a prime candidate for use as a chemical modification agent or a building block in organic synthesis. Its applications likely mirror those of other sulfonated anhydrides.

Bioconjugation and Surface Modification

The primary inferred application is in the modification of primary amine groups in proteins, peptides, and other biomolecules. The reaction with a lysine residue's epsilon-amino group would result in a stable amide bond, introducing a negatively charged sulfonate group.

Potential Consequences of Modification:

-

Increased Solubility: Attaching the hydrophilic sulfonate group can enhance the aqueous solubility of the target molecule.

-

Altered Isoelectric Point: The introduction of a strong negative charge will lower the isoelectric point (pI) of a protein.

-

Blocking Active Sites: Non-specific modification can be used to probe for functionally important lysine residues.

-

Surface Derivatization: It can be used to modify amine-functionalized surfaces (e.g., resins, nanoparticles) to create a hydrophilic, negatively charged interface.

Use as a Scorch Inhibitor

Derivatives of succinic anhydride are known to be effective scorch inhibitors in the production of carboxylated rubbers.[5] This suggests a potential, though highly specialized, industrial application.

Polymer and Materials Science

Succinic anhydrides are widely used in the manufacturing of polymers, resins, and as curing agents for epoxies.[6] The presence of the sulfonate group could be leveraged to create ion-exchange membranes or polymers with unique hydrophilic properties.[6]

Section 4: Experimental Protocols and Characterization

When working with a compound with limited published data, rigorous characterization is paramount. The following protocols provide a framework for verifying the identity, purity, and reactivity of this compound.

Workflow for Compound Verification and Characterization

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 73464-18-3 [amp.chemicalbook.com]

- 3. 73464-18-3 | 2,5-Dioxotetrahydrofuran-3-sulfonic acid, sodium salt - AiFChem [aifchem.com]

- 4. 3-Furansulfonic acid, tetrahydro-2,5-dioxo- | C4H4O6S | CID 109218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0094900B1 - Succinic anhydride derivatives as a scorch inhibitor for carboxylated rubbers - Google Patents [patents.google.com]

- 6. broadview-tech.com [broadview-tech.com]

"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" molecular weight and formula

Abstract

This technical guide provides an in-depth examination of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS No. 73464-18-3), a succinic acid derivative also known as Sulfosuccinic Acid Anhydride Sodium Salt.[1][2] This document details the compound's fundamental physicochemical properties, molecular structure, potential applications, and safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide consolidates critical data into a comprehensive resource, supported by authoritative references and visual aids to facilitate understanding and application.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity for research or development purposes is a thorough understanding of its basic physical and chemical characteristics. This compound is typically supplied as a white to off-white solid.[3] Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 73464-18-3 | [1][2][3] |

| Molecular Formula | C₄H₃NaO₆S | [1][2][3] |

| Molecular Weight | 202.12 g/mol | [1][2][4] |

| Alternate Names | Sulfosuccinic Acid Anhydride Sodium Salt, Sodium 2,5-dioxooxolane-3-sulfonate | [1][2] |

| Appearance | White to Off-White Solid | [3][4] |

| Primary Application | Succinic Acid Derivative, Reagent | [1][3] |

| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [3] |

Molecular Structure and Visualization

The compound's structure is central to its reactivity and function. It is characterized by a five-membered tetrahydrofuran ring containing an anhydride group (2,5-dioxo) and a sodium sulfonate group at the 3-position. This combination of a reactive anhydride and a hydrophilic sulfonate group suggests its potential utility as a modifying agent or functional intermediate.

The 2D structure can be represented using the DOT language as follows:

Caption: 2D representation of this compound.

Applications in Scientific Research

As a derivative of succinic acid, this compound serves as a versatile reagent in chemical synthesis and analysis.[1][3] Its primary utility stems from the presence of the anhydride functional group, which is reactive towards nucleophiles such as amines and alcohols, and the sulfonate group, which imparts water solubility.

Key Application Areas:

-

Bioconjugation and Surface Modification: The anhydride moiety can react with primary amines on proteins or other biomolecules to form stable amide bonds. The appended sulfonate group can increase the water solubility of the resulting conjugate, a critical attribute in many biological applications.

-

Specialty Polymer Synthesis: It can be used as a monomer or modifying agent to introduce sulfonic acid groups into polymer chains, thereby altering properties such as ion conductivity, hydrophilicity, and thermal stability.

-

Karl Fischer Titration: The compound has been noted for its use as a titrant in Karl Fischer titration, a standard method for determining water content in various samples.[5] This application leverages its high reactivity and stability for accurate water determination.

-

Reference Standard: It can be utilized as a reference standard for drug impurities in analytical testing, ensuring the quality and safety of pharmaceutical products.[6]

Experimental Workflow: Protein Labeling

The following protocol outlines a generalized workflow for labeling a protein with an amine-reactive compound like this compound. This process is foundational for creating antibody-drug conjugates or fluorescently tagged proteins.

Causality Behind Choices:

-

Buffer: A non-amine-containing buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) is chosen because the primary amine targets (lysine residues) are deprotonated and thus more nucleophilic, enhancing reaction efficiency.

-

Molar Excess: A molar excess of the labeling reagent is used to drive the reaction to completion, ensuring a higher degree of labeling on the target protein.

-

Purification: Size exclusion chromatography is selected to efficiently separate the larger, labeled protein from smaller, unreacted reagent molecules and byproducts.

Step-by-Step Protocol:

-

Protein Preparation: Dissolve the target protein (e.g., IgG antibody) in a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at pH 8.0 to a final concentration of 2-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Quenching: (Optional) Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted anhydride reagent.

-

Purification: Purify the labeled protein conjugate from unreacted reagent and byproducts using a desalting column or size exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS at pH 7.4).

-

Characterization: Confirm the degree of labeling using techniques such as UV-Vis spectroscopy or Mass Spectrometry.

The logical flow of this experimental process can be visualized as follows:

Caption: Workflow for protein labeling using an amine-reactive succinic anhydride derivative.

Safety and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[6]

-

Handling: Avoid direct contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent hydrolysis of the anhydride ring.[3][6]

Conclusion

This compound is a specialized chemical reagent with significant potential in bioconjugation, polymer science, and analytical chemistry. Its dual functionality—a reactive anhydride for covalent modification and a solubilizing sulfonate group—makes it a valuable tool for researchers. A clear understanding of its properties, reaction mechanisms, and handling requirements is essential for its effective and safe application in a laboratory setting.

References

-

Pharmaffiliates. This compound. [Link]

-

BuyersGuideChem. This compound. [Link]

-

BIOFOUNT. This compound. [Link]

-

Dewei Na Chemical. This compound. [Link]

-

PubChem. 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 73464-18-3 | 2,5-Dioxotetrahydrofuran-3-sulfonic acid, sodium salt - AiFChem [aifchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt_其他_德威钠 [gjbzwzw.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 73464-18-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

A Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDOFS) in Proteomics Research

Foreword: A Novel Reagent for Advancing Proteoform Characterization

In the landscape of proteomics, the comprehensive analysis of proteoforms—the myriad forms of a protein arising from genetic variation, alternative splicing, and post-translational modifications (PTMs)—remains a significant challenge. Top-down proteomics (TDP) has emerged as a powerful methodology for this purpose, as it analyzes intact proteins, preserving the full context of their modifications.[1][2][3] This guide introduces Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (TDOFS), a reagent with the potential to enhance the capabilities of top-down proteomics through strategic chemical modification. While direct, extensive literature on TDOFS in proteomics is nascent, this document synthesizes established chemical principles and analogous applications to present a robust framework for its use.

Introduction to this compound (TDOFS)

This compound, also known as sulfosuccinic acid anhydride sodium salt, is a succinic acid derivative with the chemical formula C₄H₃NaO₆S.[4] Its utility in proteomics stems from its bifunctional nature: a reactive succinic anhydride group and a highly polar, negatively charged sulfonate group.

| Property | Value | Source |

| CAS Number | 73464-18-3 | [4] |

| Molecular Formula | C₄H₃NaO₆S | [4] |

| Molecular Weight | 202.12 g/mol | [4] |

| Alternate Name | Sulfosuccinic Acid Anhydride Sodium Salt | [4] |

This guide will elucidate the chemical basis for TDOFS-mediated protein modification, its impact on the physicochemical properties of proteins, and its prospective applications in mass spectrometry-based proteomics, particularly in the realm of top-down proteomics.

The Chemical Principle of TDOFS-Mediated Protein Modification

The core of TDOFS's functionality lies in the reactivity of its succinic anhydride moiety with primary amines on a protein.[5][6] This reaction, a form of acylation, specifically targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.

The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide bond, covalently linking the TDOFS molecule to the protein. The other carbonyl group is converted to a carboxylate.

Figure 2: Experimental workflow for top-down proteomics incorporating TDOFS modification.

Experimental Protocol for TDOFS-Mediated Protein Modification

This protocol is a guideline and may require optimization for specific proteins.

Reagents and Materials

-

Protein of interest

-

This compound (TDOFS)

-

Reaction Buffer: 50 mM sodium bicarbonate, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

-

Anhydrous DMSO

Step-by-Step Procedure

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

TDOFS Solution Preparation:

-

Immediately before use, prepare a 100 mM stock solution of TDOFS in anhydrous DMSO.

-

-

Modification Reaction:

-

Add the TDOFS stock solution to the protein solution to achieve a desired molar excess (e.g., 20-fold molar excess of TDOFS over primary amines). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted TDOFS.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Modified Protein:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., ammonium bicarbonate for subsequent lyophilization and mass spectrometry analysis).

-

-

Verification of Modification:

-

Analyze the purified, modified protein by mass spectrometry to confirm the mass shift and determine the extent of modification.

-

Data Analysis and Interpretation

The primary data output will be the mass spectrum of the TDOFS-modified protein. The number of TDOFS modifications can be calculated using the following formula:

Number of Modifications = (Mass of Modified Protein - Mass of Unmodified Protein) / 180.14 Da

This number corresponds to the number of accessible primary amines (lysine residues and the N-terminus) on the protein.

Advantages and Limitations

Advantages:

-

Specificity: TDOFS reacts specifically with primary amines under mild conditions.

-

Predictability: The mass shift is constant and predictable, allowing for straightforward data interpretation.

-

Charge Manipulation: The introduction of negative charges can be beneficial for certain mass spectrometry applications.

-

Increased Solubility: Can improve the handling of hydrophobic proteins.

Limitations:

-

Irreversibility: The modification is stable, which may not be suitable for all applications.

-

Potential for Protein Inactivation: Modification of lysine residues can alter protein structure and function.

-

Incomplete Reaction: Steric hindrance may prevent the modification of all accessible primary amines.

Conclusion

This compound (TDOFS) presents a promising avenue for chemical proteomics, particularly in the context of top-down proteomics. Its ability to specifically and predictably modify primary amines, thereby altering the charge and mass of proteins, offers a valuable tool for proteoform characterization. While further empirical studies are needed to fully explore its potential, the foundational chemical principles and analogous applications strongly suggest that TDOFS can become a valuable reagent in the proteomics toolkit for researchers, scientists, and drug development professionals.

References

-

Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–719. [Link]

-

Zhang, H., & Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation. Cardiovascular genetics, 5(6), 10.1161/CIRCGENETICS.110.957948. [Link]

-

Toby, T. K., et al. (2016). Novel Strategies to Address the Challenges in Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 27(5), 753–761. [Link]

-

MetwareBio. Protein Succinylation: A Key Post-Translational Modification. [Link]

-

Wang, Y., et al. (2021). Lysine succinylation, the metabolic bridge between cancer and immunity. Journal of Hematology & Oncology, 14(1), 1-15. [Link]

-

Keough, T., et al. (2003). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of Proteome Research, 2(4), 363-374. [Link]

-

Giblin, F. J., & Reddy, V. N. (1980). The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology, 238(5), C217-C224. [Link]

-

Meyer, J. G., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Journal of visualized experiments: JoVE, (134), 57321. [Link]

-

Weinert, B. T., et al. (2013). Protein succinylation is a novel post-translational modification with a diverse role in protein regulation. EMBO reports, 14(6), 552-560. [Link]

-

PTM BIO. Succinylation Proteomics. [Link]

-

Vimer, S., et al. (2010). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry, 21(1), 113-122. [Link]

-

Monigatti, F., & Hekimi, S. (2015). Mass spectrometry (MS)-based proteomics and the sulfome: clinical potential. Expert review of proteomics, 12(4), 349-366. [Link]

-

Klotz, I. M. (1967). Modification of Lysyl Side Chains Using Succinic Anhydride. Methods in enzymology, 11, 576-580. [Link]

-

Chait, B. T. (2006). A Modular Cross-Linking Approach for Exploring Protein Interactions. Angewandte Chemie International Edition, 45(10), 1544-1547. [Link]

-

Coligan, J. E., et al. (2006). Modification of lysyl side chains using succinic anhydride. Current protocols in protein science, Chapter 15, Unit 15.2. [Link]

-

Sterling, H. J., et al. (2015). New Supercharging Reagents Produce Highly Charged Protein Ions in Native Mass Spectrometry. The Analyst, 140(20), 6862-6873. [Link]

-

Wikipedia. Top-down proteomics. [Link]

-

Vimer, S., et al. (2009). Modifying the charge state distribution of proteins in electrospray ionization mass spectrometry by chemical derivatization. Journal of the American Society for Mass Spectrometry, 20(12), 2213-2221. [Link]

-

Weinert, B. T., et al. (2013). Lysine Succinylation Is a Frequently Occurring Modification in Prokaryotes and Eukaryotes and Extensively Overlaps with Acetylation. Cell metabolism, 18(6), 892-905. [Link]

-

Chen, Y. H., et al. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical chemistry, 79(23), 8983-8992. [Link]

-

Zhang, K., et al. (2022). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 13, 963503. [Link]

-

Singh, R. P., & Singh, R. (2018). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. International journal of biological macromolecules, 107(Pt A), 1288-1298. [Link]

-

Ntai, I., et al. (2016). A Method for Label-Free, Differential Top-Down Proteomics. Methods in molecular biology (Clifton, N.J.), 1410, 185-200. [Link]

-

Sterling, H. J., et al. (2015). New supercharging reagents produce highly charged protein ions in native mass spectrometry. Analyst, 140(20), 6862-6873. [Link]

-

Francis, M. B. (2018). Chemical Lysine Modification at a single site. [Link]

-

Bagree, A., et al. (1980). Modification of epsilon-amino group of lysine in proteins by acylation with pyromellitic dianhydride and o-sulphobenzoic anhydride. FEBS letters, 120(2), 275-277. [Link]

-

Medzihradszky, K. F. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]

-

Yang, Y. S., et al. (2015). Tyrosine Sulfation as a Protein Post-Translational Modification. Molecules (Basel, Switzerland), 20(6), 10743-10765. [Link]

-

Roberts, D. S., et al. (2024). Top-down proteomics. Nature Reviews Methods Primers, 4(1), 1-22. [Link]

-

Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 68, 274-287. [Link]

-

Jakubowski, H. (2016). Reactions of Lysine. In Biochemistry Online: An Approach Based on Chemical Logic. [Link]

-

Lee, Y., & Lee, M. (2012). Chemical Modifications of Amino-Terminated Organic Films on Silicon Substrates and Controlled Protein Immobilization by FT–IR and Ellipsometry. Spectroscopy, 27(1), 24-30. [Link]

-

Lawless, C., et al. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical Communications, 59(80), 11945-11963. [Link]

-

De-Cremer, K., et al. (2015). Expanding Proteoform Identifications in Top-Down Proteomic Analyses by Constructing Proteoform Families. Journal of proteome research, 14(11), 4765-4773. [Link]

-

Lawless, C., et al. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical communications (Cambridge, England), 59(80), 11945-11963. [Link]

-

Durbin, K. R., et al. (2019). A comprehensive pipeline for translational top-down proteomics from a single blood draw. Nature protocols, 14(5), 1645-1671. [Link]

-

Gielnik, M., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

-

Lawless, C., et al. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical communications (Cambridge, England), 59(80), 11945-11963. [Link]

-

Jakubowski, H. (2019). A5. Reactions of Lysine. Chemistry LibreTexts. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top-down proteomics - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. Reactions of Lysine [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" as a succinic acid derivative

An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt: A Versatile Succinic Acid Derivative

Authored by: A Senior Application Scientist

Foreword: Unveiling a Specialized Succinic Acid Derivative

In the landscape of chemical synthesis and material science, succinic acid and its derivatives represent a cornerstone of innovation. Their biocompatibility and versatile reactivity make them indispensable building blocks. This guide delves into a specific, highly functionalized derivative: This compound . While not as commonly known as its parent molecule, this compound offers a unique combination of a reactive anhydride ring and a strongly acidic sulfonate group, opening avenues for advanced applications in drug development, polymer science, and surface modification.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound, is systematically derived from succinic anhydride. The core structure is a five-membered furan ring saturated with hydrogen atoms ("tetrahydro") and featuring two ketone groups at positions 2 and 5. A sulfonic acid group is substituted at the 3rd position, and the acidic proton is replaced by a sodium ion to form the salt.

This unique structure imparts a dual-functionality: the electrophilic anhydride ring is susceptible to nucleophilic attack, while the sulfonate group provides a permanent negative charge and high aqueous solubility.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₄H₃NaO₆S | PubChem |

| Molecular Weight | 202.12 g/mol | PubChem |

| Canonical SMILES | C1(C(=O)OC1(S(=O)(=O)[O-]))C(=O).[Na+] | PubChem |

| InChI Key | FLSFLGIHCSWHJJ-UHFFFAOYSA-M | PubChem |

| Synonyms | 3-Sulfo-dihydro-furan-2,5-dione, sodium salt; Sodium 2,5-dioxo-3-sulfofuran-3-ide | PubChem |

Key Physicochemical Characteristics

The most defining feature of this molecule is its high water solubility, a direct consequence of the ionic sodium sulfonate group. This stands in contrast to the parent succinic anhydride, which has limited water solubility and hydrolyzes. The presence of the strongly electron-withdrawing sulfonate group also enhances the electrophilicity of the anhydride's carbonyl carbons, making it a more reactive acylating agent compared to unsubstituted succinic anhydride.

Synthesis and Reaction Mechanisms

Understanding the synthesis of this compound is key to appreciating its potential applications and limitations. A primary route involves the sulfonation of succinic anhydride.

Synthesis Pathway: Sulfonation of Succinic Anhydride

A common method for sulfonating anhydrides involves using a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization.

Caption: Synthesis of the target compound via sulfonation of succinic anhydride.

Core Reaction: Nucleophilic Acyl Substitution

The primary utility of this compound stems from the reactivity of the anhydride moiety. It undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the furan ring.

Caption: General mechanism of ring-opening via nucleophilic attack.

This reaction is highly valuable for covalently attaching a sulfonated succinyl group to a target molecule. For example, reacting it with a primary amine (R-NH₂) on a protein or polymer will form a stable amide bond, tethering a –CO–CH(SO₃Na)–CH₂–COOH moiety. This simultaneously introduces a carboxylic acid and a sulfonic acid group, dramatically increasing the hydrophilicity and introducing a strong negative charge.

Applications in Research and Development

The dual functionality of this reagent makes it a powerful tool for modifying molecules and surfaces.

Bioconjugation and Drug Delivery

In the field of drug development, modifying therapeutic proteins, peptides, or small molecules with hydrophilic linkers is a common strategy to improve their pharmacokinetic profiles.

-

Improving Solubility: Many promising drug candidates suffer from poor aqueous solubility. Conjugation with this compound can significantly enhance water solubility, which is critical for formulation and bioavailability.

-

Modifying Surface Charge: The introduction of the sulfonate group imparts a strong negative charge. This can be used to modulate the isoelectric point of proteins, prevent non-specific binding to cell surfaces, or improve colloidal stability of nanoparticles.

Experimental Protocol: Protein Modification

This protocol provides a general workflow for conjugating the reagent to primary amine groups (e.g., lysine residues) on a protein.

-

Protein Preparation: Dissolve the target protein in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The concentration will depend on the specific protein.

-

Reagent Preparation: Immediately before use, dissolve a 10-fold molar excess of this compound in the same reaction buffer.

-

Reaction: Add the reagent solution to the protein solution while gently stirring. Allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM. This will consume any unreacted anhydride.

-

Purification: Remove the unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or TNBSA assay (to quantify the remaining free amines).

Surface Functionalization and Material Science

The reagent can be used to modify surfaces that possess nucleophilic functional groups (e.g., amine-functionalized silica, polymer membranes).

-

Creating Hydrophilic Surfaces: A hydrophobic surface can be rendered hydrophilic by grafting this molecule. This is useful for creating anti-fouling coatings on medical devices or improving the wettability of membranes.

-

Introducing Ion-Exchange Properties: The introduction of sulfonate groups creates a strong cation-exchange surface, which can be used for chromatographic separation or selective ion binding.

Caption: Workflow for surface functionalization using the sulfonated anhydride.

Analytical and Quality Control Considerations

Due to the hygroscopic nature of the anhydride, proper handling and storage are critical for reproducible results.

-

Storage: The compound should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis of the anhydride ring.

-

Purity Assessment: The purity of the reagent can be assessed using techniques like NMR spectroscopy (to confirm the structure) and titration (to determine the anhydride content). The primary impurity to monitor for is the hydrolyzed diacid form.

-

Reaction Monitoring: The progress of a conjugation reaction can be monitored by HPLC or by quantifying the disappearance of the nucleophile (e.g., free amines).

Conclusion and Future Outlook

This compound is a highly specialized but powerful derivative of succinic acid. Its ability to introduce both a linker and a strong, hydrophilic, anionic charge in a single step makes it a valuable tool for chemists and material scientists. While its application requires careful control of reaction conditions, particularly moisture, the benefits it offers in modifying solubility, charge, and surface properties are significant. Future applications may emerge in the development of novel hydrogels, targeted drug-conjugates, and advanced separation materials, further cementing the role of succinic acid derivatives in cutting-edge science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109218, 3-Furansulfonic acid, tetrahydro-2,5-dioxo-. Available at: [Link]

An In-depth Technical Guide to the Solubility and Stability of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Introduction

Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3), also known as sulfosuccinic acid anhydride sodium salt, is a succinic acid derivative with potential applications in pharmaceutical development and chemical synthesis.[1] Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven methodologies for the systematic evaluation of its solubility and stability profiles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior to inform formulation, process development, and analytical method design.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design. The key known characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 73464-18-3 | [1] |

| Molecular Formula | C₄H₃NaO₆S | [1] |

| Molecular Weight | 202.12 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Known Solvents | DMSO, Water | [2] |

| Storage Conditions | Refrigerator, under inert atmosphere | [2] |

Predicted Stability Profile: A Mechanistic Perspective

The chemical architecture of this compound, featuring a succinic anhydride ring and a sulfonate group, dictates its stability.

Hydrolytic Susceptibility of the Anhydride Ring

The succinic anhydride moiety is the primary site of potential hydrolytic degradation.[3] In the presence of water, the anhydride ring is susceptible to opening, yielding the corresponding dicarboxylic acid, sulfosuccinic acid sodium salt.[3][4] This reaction is often catalyzed by acidic or basic conditions.[5] The rate of hydrolysis is a critical parameter to quantify, as it will determine the compound's shelf-life in aqueous formulations and its compatibility with aqueous processing steps.

General Stability of the Sulfonate Group

The sulfonic acid group, present as its sodium salt, is generally considered to be chemically robust.[6] Sulfonates are stable across a wide pH range and are not readily susceptible to hydrolysis under typical pharmaceutical processing and storage conditions.[7][8] However, extreme conditions could potentially lead to degradation, although this is less probable than the hydrolysis of the anhydride ring.

Experimental Protocols for Solubility Determination

Quantitative solubility data is essential for developing viable formulations. The following protocols outline standardized methods for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assessment via Turbidimetric Assay

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics, which is particularly useful in early-stage drug discovery.[9][10]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the aqueous buffer plate.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[10]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination via Shake-Flask Method

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development.[11] The shake-flask method is a gold-standard approach for this determination.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, buffered solutions at various pH).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocols for Stability Assessment

A comprehensive stability profile is crucial for determining appropriate storage conditions and predicting shelf-life.

pH-Rate Profile for Hydrolytic Stability

This study elucidates the impact of pH on the degradation rate of the compound in aqueous solutions.[12]

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Incubation: Prepare solutions of this compound at a known concentration in each buffer. Incubate these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Degradation Analysis: Quench the reaction if necessary (e.g., by cooling or pH adjustment) and analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line represents the observed degradation rate constant (k_obs).

-

pH-Rate Profile Construction: Plot the logarithm of k_obs versus pH to generate the pH-rate profile. This will identify the pH of maximum stability.[12]

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for evaluating the thermal stability of a solid material by measuring the heat flow associated with thermal transitions as a function of temperature.[13][14]

Protocol:

-

Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of this compound into a DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Interpretation: Analyze the resulting thermogram for thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic event, often accompanied by a baseline shift). The onset temperature of decomposition provides an indication of the compound's thermal stability.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned protocols should be systematically tabulated for clear interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Water | To be determined | To be determined |

| PBS (pH 7.4) | To be determined | To be determined |

| Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| DMSO | To be determined | To be determined |

Table 2: pH-Dependent Degradation Rate Constants at 50°C

| pH | k_obs (h⁻¹) | Half-life (t₁/₂) (h) |

| 2.0 | To be determined | To be determined |

| 4.0 | To be determined | To be determined |

| 7.0 | To be determined | To be determined |

| 9.0 | To be determined | To be determined |

| 12.0 | To be determined | To be determined |

Conclusion

This technical guide has delineated the core physicochemical properties of this compound and provided a robust framework of standardized protocols for the empirical determination of its solubility and stability profiles. The successful execution of these methodologies will furnish the critical data necessary for the informed advancement of this compound in research and development endeavors. The principles of mechanistic understanding coupled with rigorous experimental validation, as outlined herein, are fundamental to ensuring scientific integrity and accelerating the path from discovery to application.

References

-

USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

OECD Guideline for the Testing of Chemicals 460. (2012). Retrieved from [Link]

- Bunton, C. A., Fuller, N. A., Perry, S. G., & Shiner, V. J. (1963). The Hydrolysis of Carboxylic Anhydrides. Part III. Reactions in Initially Neutral Solution. Journal of the Chemical Society, 2918-2926.

-

OECD Guideline for the Testing of Chemicals 439. (2013). Retrieved from [Link]

-

Alkenyl Succinic Anhydride (ASA). (n.d.). TAPPI.org. Retrieved from [Link]

-

Test No. 113: Screening Test for Thermal Stability and Stability in Air | OECD. (n.d.). Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3591–3601. [Link]

-

Disodium Lauryl Sulfosuccinate. (n.d.). atamankimya.com. Retrieved from [Link]

-

Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC, 75(11), 3591–3601. [Link]

-

Succinic anhydride - Wikipedia. (n.d.). Retrieved from [Link]

-

Fábián, L., & Kálmán, A. (2007). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid: I––succinic anhydride; II––nucleophile, NuH = –NH 2 , –OH, –SH; III––intermediate; IV––succinic acid (Nu=OH). ResearchGate. Retrieved from [Link]

- Hamer, W. J., Pinching, G. D., & Acree, S. F. (1946). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A.

-

Turbidimetric Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

- Safety Data Sheets. (2025).

- Riga, A., & Collins, J. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis.

-

Methanol | CH3OH | CID 887 - PubChem. (n.d.). Retrieved from [Link]

-

pH stability profile. (2018). Slideshare. Retrieved from [Link]

-

Usp Tga Guid-891 | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

-

This compound - BuyersGuideChem. (n.d.). Retrieved from [Link]

- IUPAC Solubility Data Series Volume 56 ALCOHOLS WITH HYDROCARBONS. (1994).

-

This compound|-范德生物科技公司 - BIOFOUNT. (n.d.). Retrieved from [Link]

-

Sulfosuccinates as Mild Surfactants - ResearchGate. (2025). Retrieved from [Link]

-

Is succinic anhydride stable in DMSO? - ResearchGate. (2023). Retrieved from [Link]

-

Sulfosuccinic Acid Sodium Salt - CAS - 29454-16-8 - Axios Research. (n.d.). Retrieved from [Link]

-

Methanol with Heptane and Water - IUPAC-NIST Solubilities Database. (n.d.). Retrieved from [Link]

-

Sulfosuccinic acid monosodium salt | C4H6O7S | CID 21220 - PubChem. (n.d.). Retrieved from [Link]

-

Methanol with Hexane (n-hexane) and Water - IUPAC-NIST Solubilities Database. (n.d.). Retrieved from [Link]

- Gellman, A. J., & Co, C. (2007). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.

-

Salih, H. M., & Torkzaban, S. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. PubMed, 55(15), 10099–10108. [Link]

-

Solubility of Dilute SO 2 in Dimethyl Sulfoxide - ResearchGate. (2025). Retrieved from [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024). Retrieved from [Link]

- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025).

Sources

- 1. scbt.com [scbt.com]

- 2. 73464-18-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. pH stability profile | PPTX [slideshare.net]

- 13. testinglab.com [testinglab.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, also known by its synonym Sulfosuccinic Acid Anhydride Sodium Salt, is a specialized chemical reagent with significant utility in analytical chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, primary applications, and considerations for its use in research and development. As a derivative of succinic acid, it belongs to a class of compounds with broad relevance in the pharmaceutical sciences, from drug formulation to synthesis.[1][2][3] This document aims to consolidate the available scientific knowledge on this compound, offering insights into its function and potential applications for scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid.[3] It is a sulfonated derivative of succinic anhydride. The presence of both a sulfonic acid salt and a cyclic anhydride functionality imparts unique chemical characteristics to the molecule.

| Property | Value | Source(s) |

| CAS Number | 73464-18-3 | [1][3][4][5] |

| Molecular Formula | C₄H₃NaO₆S | [1][2] |

| Molecular Weight | 202.12 g/mol | [1][2] |

| Synonyms | Sulfosuccinic Acid Anhydride Sodium Salt, Sodium 2,5-dioxooxolane-3-sulfonate | [6] |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound is not extensively detailed in readily available literature. However, based on the principles of organic chemistry and related syntheses of sulfosuccinates, a probable pathway involves the sulfonation of maleic anhydride.

One common method for the synthesis of sulfosuccinic acid involves the reaction of succinic anhydride, produced from the oxidation of succinic acid, with sodium bisulfite.[7] A similar approach for the target molecule would likely involve the direct sulfonation of maleic anhydride. The reaction of maleic anhydride with a sulfonating agent, such as sulfur trioxide or an alkali metal sulfite/bisulfite, could potentially yield the desired product.[7]

A plausible synthetic route is a two-step process:

-

Esterification: Maleic anhydride is reacted with an alcohol to form a maleate monoester.

-

Sulfonation: The maleate monoester is then sulfonated using sodium bisulfite or a similar reagent.[8]

The diagram below illustrates a generalized workflow for sulfosuccinate synthesis.

Caption: Generalized synthesis workflow for sulfosuccinates.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the cyclic anhydride and the sulfonate group.

-

Anhydride Reactivity: Acid anhydrides are reactive towards nucleophiles such as water, alcohols, and amines, leading to ring-opening and the formation of dicarboxylic acid derivatives.[9][10] This reactivity is fundamental to its role in certain chemical reactions and as a potential intermediate in organic synthesis.

-

Sulfonate Group: The sodium sulfonate group is highly polar and confers water solubility to the molecule. It is generally stable under most reaction conditions.

Applications in Analytical Chemistry: Karl Fischer Titration

The most prominent and well-documented application of this compound is as a key component in Karl Fischer (KF) reagents for the determination of water content.[11][12] Karl Fischer titration is a highly specific and accurate method for moisture analysis and is widely used in the pharmaceutical, chemical, and food industries.[7][13][14]

The Karl Fischer Reaction: A Brief Overview

The Karl Fischer titration is based on a chemical reaction that consumes water. The fundamental principle involves the oxidation of sulfur dioxide by iodine in the presence of water.[8][13] The reaction is typically carried out in an alcohol solvent with a base to neutralize the acidic byproducts.

The overall reaction can be summarized as: I₂ + SO₂ + H₂O + Base → 2HI·Base + SO₃·Base SO₃·Base + ROH → RSO₃H·Base

Role in Karl Fischer Reagents

In the context of Karl Fischer titration, this compound likely serves as the source of sulfur dioxide in a stable, solid form. Its use may offer advantages in terms of reagent stability and handling compared to gaseous sulfur dioxide. Modern Karl Fischer reagents often use imidazole as the base instead of the more hazardous pyridine.[14]

There are two main types of Karl Fischer titration:

-

Volumetric KF Titration: Suitable for samples with moderate to high water content (0.1% to 100%).[14] A titrant of known concentration is added to the sample until all the water has reacted.

-

Coulometric KF Titration: Ideal for samples with trace amounts of water (1 ppm to 5%). Iodine is generated electrochemically during the titration.[7]

The workflow for a typical volumetric Karl Fischer titration is depicted below.

Caption: Workflow for volumetric Karl Fischer titration.

Potential Applications in Drug Development

While direct applications of this compound in drug formulations are not widely reported, its structural motifs—succinic acid and sulfonic acid—are of significant interest in pharmaceutical sciences.

Succinic Acid Derivatives as Excipients

Succinic acid and its derivatives are commonly used as pharmaceutical excipients.[6][12] They can function as:

-

pH regulators and buffering agents: To maintain the stability of active pharmaceutical ingredients (APIs).[6]

-

Solubility enhancers: Formation of succinate salts of poorly soluble basic drugs can improve their bioavailability.[12]

-

Components of prodrugs: Succinate esters can be used to modify the pharmacokinetic properties of a drug.[6]

Sulfonic Acids in Salt Formation

Sulfonic acids are often used to form salts of basic drugs. These salts can offer advantages in terms of stability and solubility. However, there are regulatory concerns regarding the potential for the formation of genotoxic sulfonate esters as impurities.[15]

Given its anhydride reactivity, this compound could potentially be explored as a derivatizing agent to introduce a sulfonate group onto a drug molecule, thereby modifying its physicochemical properties.

Safety and Handling

General safety measures when handling this compound should include:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

For related sulfosuccinate compounds, some studies indicate the potential for skin and eye irritation.[17]

Analytical Methods

The quality control and analysis of this compound would likely involve techniques to assess its purity and confirm its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of related compounds such as succinic acid and succinic anhydride.[18][19] A reversed-phase or HILIC method could likely be developed for the analysis of the target compound.

-

Titration: The acid content can be determined by titration with a standardized base.

-

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation.

A generalized workflow for the analytical validation of a chemical substance is shown below.

Caption: General workflow for analytical method validation.

Conclusion

This compound is a specialized reagent with a primary, well-established role in Karl Fischer titration for water content determination. Its chemical nature as a sulfonated cyclic anhydride suggests potential for broader applications in organic synthesis and as a modifying agent for pharmaceuticals, although these are not yet widely documented. Further research into its synthesis, reactivity, and toxicological profile would be beneficial for expanding its utility in scientific and industrial settings. Researchers and drug development professionals should consider its established function in analytical chemistry and can explore its potential in formulation and synthesis based on the reactivity of its functional groups.

References

-

Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

-

Talent Chemical. (2025, December 30). What are the pharmaceutical applications of succinic acid? Retrieved from [Link]

-